Venlafaxine-d6

Descripción general

Descripción

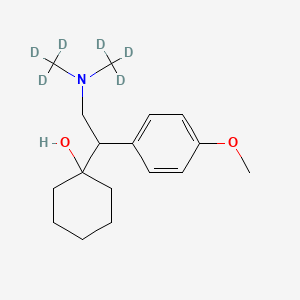

Venlafaxina-d6 (clorhidrato) es una forma deuterada del clorhidrato de venlafaxina, un antidepresivo que pertenece a la clase de inhibidores de la recaptación de serotonina-norepinefrina (IRSN). Se utiliza principalmente en el tratamiento del trastorno depresivo mayor, el trastorno de ansiedad generalizada, el trastorno de ansiedad social y el trastorno de pánico . La versión deuterada, Venlafaxina-d6, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y el metabolismo de la venlafaxina debido a su etiquetado isotópico estable.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Venlafaxina-d6 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de venlafaxina. Esto se puede lograr a través de varias rutas sintéticas, incluido el uso de reactivos y disolventes deuterados. Un método común implica la hidrogenación de un compuesto precursor en presencia de gas deuterio, lo que da como resultado la sustitución de átomos de hidrógeno por deuterio .

Métodos de producción industrial

La producción industrial de Venlafaxina-d6 (clorhidrato) generalmente implica la síntesis a gran escala utilizando reactivos y catalizadores deuterados. El proceso incluye múltiples pasos como la deuteración, la purificación y la cristalización para obtener el producto final con alta pureza isotópica .

Análisis De Reacciones Químicas

Tipos de reacciones

Venlafaxina-d6 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar su derivado N-óxido correspondiente.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma original, venlafaxina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en el grupo amino, lo que lleva a diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen derivados N-óxido, venlafaxina reducida y varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Analytical Applications

1.1. Pharmacokinetic Studies

Venlafaxine-d6 is widely utilized as an internal standard in pharmacokinetic studies to ensure accurate quantification of venlafaxine and its metabolites in biological samples. The use of deuterated compounds helps to improve the sensitivity and specificity of mass spectrometry analyses.

- UPLC-MS/ESI Method : A validated ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-MS/ESI) method was developed for the simultaneous determination of venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) in rat plasma. This compound was employed as an internal standard, enhancing the reliability of the results obtained from pharmacokinetic studies conducted after oral administration of venlafaxine .

| Parameter | VEN | ODV |

|---|---|---|

| Elimination Half-Life (t½) | Comparable | Comparable |

| Plasma Clearance | High | High |

| Volume of Distribution | High | High |

1.2. Drug Interaction Studies

Research has demonstrated the effectiveness of this compound in assessing drug-drug interactions involving venlafaxine and its metabolites. For instance, a study utilized micellar electrokinetic chromatography-tandem mass spectrometry (MEKC-ESI-MS/MS) to investigate the pharmacokinetics of venlafaxine when co-administered with indinavir, revealing significant insights into potential interactions .

Metabolic Studies

2.1. Stereoselective Metabolism

This compound has been applied in studies examining the stereoselective metabolism of venlafaxine and ODV. A capillary electrochromatography method was optimized for simultaneous chiral separation of these compounds, demonstrating the utility of this compound in understanding how different enantiomers are metabolized differently in patients undergoing depression therapy .

Case Studies

3.1. Clinical Implications

A notable case study involved a patient experiencing life-threatening cardiogenic shock related to venlafaxine overdose. Researchers utilized this compound to quantify levels of venlafaxine and its metabolites, providing critical data that informed treatment decisions . This case highlights the importance of accurate drug quantification in acute clinical settings.

Mecanismo De Acción

Venlafaxina-d6 (clorhidrato) ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina, dos neurotransmisores clave involucrados en la regulación del estado de ánimo. Esta inhibición aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando la neurotransmisión y mejorando el estado de ánimo . El compuesto y su metabolito activo, O-desmetilvenlafaxina, inhiben selectivamente la recaptación de serotonina y norepinefrina sin actividad significativa en otros receptores .

Comparación Con Compuestos Similares

Compuestos similares

Desvenlafaxina: El metabolito activo de la venlafaxina, también un IRSN, utilizado en el tratamiento del trastorno depresivo mayor.

Duloxetina: Otro IRSN utilizado para la depresión y los trastornos de ansiedad.

Milnaciprán: Un IRSN utilizado principalmente para la fibromialgia.

Unicidad

Venlafaxina-d6 (clorhidrato) es único debido a su etiquetado de deuterio, lo que proporciona ventajas en los estudios farmacocinéticos al permitir un seguimiento preciso y una diferenciación de la forma no deuterada. Esto lo convierte en una herramienta valiosa en entornos de investigación .

Actividad Biológica

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder and anxiety disorders. The compound Venlafaxine-d6 (VEN-d6) is a deuterated form of venlafaxine, which serves as an internal standard in pharmacokinetic studies. This article explores the biological activity of VEN-d6, focusing on its pharmacokinetics, metabolic pathways, and effects on human physiology.

Pharmacokinetics of this compound

Venlafaxine is well absorbed, with an absolute bioavailability of approximately 45% for extended-release formulations and about 12.6% for immediate-release forms . The metabolism of venlafaxine predominantly occurs in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, leading to the formation of its major active metabolite, O-desmethylvenlafaxine (ODV) .

Table 1: Pharmacokinetic Parameters of Venlafaxine and ODV

| Parameter | Venlafaxine | O-desmethylvenlafaxine |

|---|---|---|

| Bioavailability | 45% (ER), 12.6% (IR) | N/A |

| Metabolizing Enzymes | CYP2D6 (89%), CYP2C19 (10%) | N/A |

| Elimination Half-life | ~20.6 hours | N/A |

| Peak Concentration | Varies by formulation | Varies by formulation |

Metabolic Pathways

The metabolism of venlafaxine involves several pathways leading to various metabolites:

- O-desmethylvenlafaxine (ODV) : The primary active metabolite exhibiting similar pharmacological activity to venlafaxine.

- N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV) : Minor metabolites with reduced activity compared to ODV .

The metabolic ratios of these compounds can be influenced by genetic polymorphisms in metabolizing enzymes, particularly CYP2D6 and CYP2C19. For example, individuals with poor metabolizer phenotypes for CYP2D6 show altered ratios of ODV to venlafaxine, impacting therapeutic efficacy and safety .

Clinical Studies and Case Reports

Research has indicated that venlafaxine can have significant effects on cardiovascular parameters. A study involving elderly patients reported changes in ECG intervals during treatment with venlafaxine XR, noting a mean QTc shortening . This highlights the importance of monitoring cardiac function in patients receiving this medication.

Case Study: Life-Threatening Cardiogenic Shock

A notable case involved a patient who developed cardiogenic shock attributed to venlafaxine overdose. The patient exhibited severe metabolic derangements requiring intensive care management, including ECMO support. This case underscores the potential for severe adverse effects associated with venlafaxine, particularly at high doses or in vulnerable populations .

Analytical Methods

The quantification of venlafaxine and its metabolites in biological samples is crucial for understanding their pharmacokinetics. Advanced techniques such as UPLC-MS have been validated for this purpose, allowing for sensitive detection and accurate measurement of drug levels in plasma .

Table 2: Recovery Rates in Analytical Methods

| Concentration (ng/mL) | Absolute Recovery (%) |

|---|---|

| 20 | 78.4 |

| 400 | 82.6 |

| 1600 | 90.6 |

These methods are essential for both clinical monitoring and research applications involving this compound.

Propiedades

IUPAC Name |

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYFNHXARDNFZ-TXHXQZCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345305 | |

| Record name | Venlafaxine-d6 (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062606-12-5 | |

| Record name | Venlafaxine-d6 (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Venlafaxine-d6 used as an internal standard in this study?

A1: this compound is a deuterated form of Venlafaxine, meaning it has a similar chemical structure with the addition of deuterium atoms. These atoms make the molecule slightly heavier but don't significantly alter its chemical behavior. This similarity is crucial because it allows this compound to mimic the behavior of Venlafaxine during sample preparation and analysis. []

Q2: Can you describe the specific analytical method used in this study for Venlafaxine and O-desmethylvenlafaxine analysis?

A2: The study utilizes a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Venlafaxine and O-desmethylvenlafaxine in human plasma. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.